molecular formula C17H23FN2O2 B5614300 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B5614300
M. Wt: 306.37 g/mol
InChI Key: XMEFAISISDMCDN-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a fluoro-propanoylphenyl group

Future Directions

Future research on this compound could involve investigating its potential biological activity, given the presence of the piperazine ring. Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride and piperazine.

    Formation of Intermediate: The reaction between 4-fluorobenzoyl chloride and piperazine in the presence of a base such as triethylamine forms an intermediate compound.

    Final Product Formation: The intermediate is then reacted with butanone under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-4-piperazin-1-ylbutan-1-one
  • 1-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazin-1-ylbutan-1-one

Uniqueness: 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one is unique due to the presence of the fluoro-propanoylphenyl group, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(2-fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-3-5-17(22)20-10-8-19(9-11-20)15-7-6-13(12-14(15)18)16(21)4-2/h6-7,12H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEFAISISDMCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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